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Compound of Interest

Compound Name: HUMAN IL-13

Cat. No.: B1175110

Technical Support Center: Western Blotting for
IL-13

Welcome to our technical support center. This resource is designed to provide researchers,
scientists, and drug development professionals with detailed protocols and troubleshooting
guidance for the stripping and re-probing of Western blots, with a specific focus on the cytokine
Interleukin-13 (IL-13).

Frequently Asked Questions (FAQs)

Q1: Why would I need to strip and re-probe a Western blot for IL-137?

Stripping and re-probing is a valuable technique that allows you to test for multiple proteins on
a single membrane.[1] This is particularly useful when:

» Sample is limited: When working with rare or precious protein samples, re-probing conserves
your material.[1][2][3]

o Comparing proteins of similar molecular weight: It allows for the detection of different
proteins that are too close in size to be resolved by cutting the membrane.

» Analyzing a loading control: After probing for IL-13, you can strip the membrane and re-

probe for a housekeeping protein (e.g., GAPDH, B-actin) to confirm equal protein loading
across lanes.[4]
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o Optimizing antibody concentrations: You can test different antibody dilutions on the same blot
to find the optimal signal-to-noise ratio.[2]

Q2: Is it better to use a PVDF or nitrocellulose membrane for stripping and re-probing?

For stripping and re-probing, a Polyvinylidene difluoride (PVDF) membrane is highly
recommended.[2][5] PVDF membranes are more durable and have a higher protein binding
capacity, which leads to better retention of the target protein (IL-13) through multiple stripping
and re-probing cycles compared to nitrocellulose.[2][5]

Q3: Should I use a mild or harsh stripping protocol for IL-13?

For a low-abundance protein like IL-13, it is always recommended to start with a mild stripping
protocol.[2][4] Mild stripping methods, which typically use a low pH glycine-based buffer, are
gentler and less likely to remove the blotted IL-13 from the membrane.[6] Harsh methods that
involve heating and reducing agents like 3-mercaptoethanol are more effective at removing
high-affinity antibodies but also carry a greater risk of protein loss.[6] If the mild protocol fails to
remove the previous antibodies, you can then proceed to a harsher method.[4]

Q4: How do | know if the stripping procedure was successful?

After stripping, you must verify that the primary and secondary antibodies have been
completely removed before re-probing. To do this, incubate the stripped membrane with only
the secondary antibody followed by the chemiluminescent substrate. If the stripping was
successful, you should see no signal when you image the blot.[2] If bands are still visible, the
stripping process needs to be repeated or intensified.[2]

Q5: Can | make quantitative comparisons between blots before and after stripping?

No, it is not advisable to make quantitative comparisons of protein levels from different probing
cycles on the same blot.[4][5] The stripping process inevitably removes some of the transferred
protein from the membrane, so the signal intensity for a protein detected after stripping will
likely be lower than if it were detected in the first round.[5][7]

Experimental Protocol: Mild Stripping and Re-
probing for IL-13
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This protocol is optimized for detecting low-abundance proteins like IL-13 and prioritizes
antigen preservation.

Materials:
» Mild Stripping Buffer:

o 15 g Glycine

o

1gSDS

[e]

10 mL Tween 20

Dissolve in 800 mL of deionized water.

o

[¢]

Adjust pH to 2.2 with HCI.

[e]

Bring the final volume to 1 L with deionized water.[2][8]

o Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline
with 0.1% Tween 20 (PBST).

» Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST/PBST.
e Primary Antibody for IL-13.

e Primary Antibody for loading control (e.g., anti-GAPDH).

o HRP-conjugated Secondary Antibody.

e Chemiluminescent Substrate.

Procedure:

e Initial Probing: Perform Western blotting for IL-13 according to your standard protocol. After
imaging, do not let the membrane dry out.

o Wash Membrane: Wash the membrane in TBST for 2 x 5 minutes to remove residual
chemiluminescent substrate.
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e Stripping:
o Completely submerge the membrane in Mild Stripping Buffer.

o Incubate for 10-20 minutes at room temperature with gentle agitation.[9] For high-affinity
antibodies, you may need to extend this time or incubate at 37°C for 5-10 minutes.[2]

e Wash Post-Stripping: Wash the membrane thoroughly in TBST for 3 x 5 minutes to remove
the stripping buffer.[2]

 Verify Stripping Efficiency:
o Block the membrane for 30 minutes in Blocking Buffer.
o Incubate with only the HRP-conjugated secondary antibody for 1 hour.
o Wash 3 x 5 minutes with TBST.

o Apply chemiluminescent substrate and image the blot. No signal should be detected. If a
signal persists, repeat the stripping step.[2]

e Re-probing:

o Once stripping is confirmed, wash the membrane again and proceed with your standard
Western blot protocol, starting with the blocking step.

o Incubate with the new primary antibody (e.g., for a loading control), followed by the
secondary antibody and detection.

Workflow for Stripping and Re-probing a Western
Blot
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Caption: Experimental workflow for stripping and re-probing a Western blot membrane.
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Troubleshooting Guide

It is crucial to probe for the low-abundance protein (IL-13) first, followed by stripping and re-
probing for a more abundant housekeeping protein.[5][7] This ensures that the initial detection
has the highest possible sensitivity before any protein is lost during the stripping process.
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Problem

Potential Cause(s)

Solution(s)

Weak or No Signal for IL-13
(Initial Blot)

Low abundance of IL-13 in the

sample.

- Increase the amount of
protein loaded per well (50-100
1Q).[10]- Use a more sensitive
chemiluminescent substrate.-
Concentrate the sample, for
example by

immunoprecipitation.[11][12]

Protein degradation.

- Always add protease and
phosphatase inhibitors to your
lysis buffer.[12][13]- Use fresh
samples and perform lysis on
ice.[13][14]

Suboptimal antibody

concentration.

- Titrate the primary antibody to
find the optimal concentration.
[12]- Increase the incubation
time, for instance, overnight at
4°C.[11]

Signal Remains After Stripping

Stripping was incomplete.

- Increase the incubation time
in the stripping buffer or
perform the incubation at
37°C.[2]- If the signal still
persists after repeating mild
stripping, use a harsh stripping
protocol (e.g., with 3-
mercaptoethanol at 50°C), but
be aware of potential protein
loss.[4][8][15]

High-affinity primary antibody.

- High-affinity antibodies are
more difficult to remove. A
harsh stripping protocol may
be necessary from the outset

for these antibodies.[2]
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- Ensure you are using a PVDF

membrane.[2]- Use the mildest
Weak or No Signal After Re- Loss of protein from the stripping conditions possible
probing membrane during stripping. that still effectively remove the

antibodies.[2]- Avoid repeated

stripping cycles if possible.[7]

- Ensure thorough and
extensive washing after the
Incomplete removal of stripping step to remove all
stripping buffer. traces of the buffer, which can
interfere with subsequent
antibody binding.[8]

- Ensure the membrane is re-
blocked thoroughly before

_ incubating with the new
High Background on Re-

bed Blot Inadequate blocking. primary antibody.[5]- Increase
probed Blo

blocking time or try a different
blocking agent (e.g., switch
from milk to BSA).[11]

- Re-blocking is critical after

o ) stripping.[6] Consider adding a
Stripping procedure increased )
S ) low concentration of Tween 20
non-specific binding sites. ) o
to your antibody dilution

buffers.

IL-13 Signaling Pathway

IL-13 exerts its effects by binding to a receptor complex, which triggers downstream signaling
cascades. The primary signaling pathway involves the activation of the JAK/STAT pathway,
specifically STAT6.[16][17]
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Caption: Simplified IL-13 signaling pathway via the Type Il receptor complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1175110#protocol-for-stripping-and-re-probing-
western-blots-for-il-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1175110#protocol-for-stripping-and-re-probing-western-blots-for-il-13
https://www.benchchem.com/product/b1175110#protocol-for-stripping-and-re-probing-western-blots-for-il-13
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1175110?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

